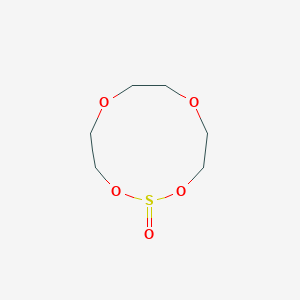
1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide is a heterocyclic compound with the molecular formula C₆H₁₂O₅S It features a unique structure with four oxygen atoms and one sulfur atom incorporated into an eleven-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor containing the necessary oxygen and sulfur atoms. The reaction typically requires specific catalysts and controlled conditions to ensure the formation of the desired ring structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The oxygen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds.
Applications De Recherche Scientifique
1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the inhibition of enzymes or the modulation of biological pathways. The compound’s ability to form stable complexes with metal ions also contributes to its activity in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraoxa-13-thiacyclopentadecane: Another heterocyclic compound with a similar structure but a different ring size.
1,3,5-Trithiane: A sulfur-containing heterocycle with a different arrangement of sulfur and carbon atoms.
Crown Ethers: Compounds with multiple oxygen atoms in a ring structure, similar to 1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide.
Uniqueness
This compound is unique due to its specific arrangement of oxygen and sulfur atoms in an eleven-membered ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications that require specific interactions with other molecules.
Propriétés
Numéro CAS |
27712-99-8 |
|---|---|
Formule moléculaire |
C6H12O5S |
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
1,3,6,9-tetraoxa-2λ4-thiacycloundecane 2-oxide |
InChI |
InChI=1S/C6H12O5S/c7-12-10-5-3-8-1-2-9-4-6-11-12/h1-6H2 |
Clé InChI |
CCLVXPAZWQBGBI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOS(=O)OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13421890.png)
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)
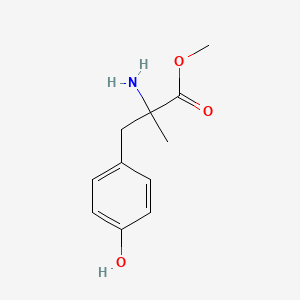
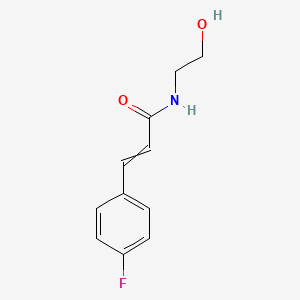

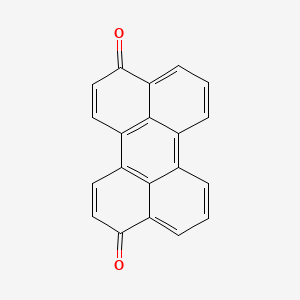




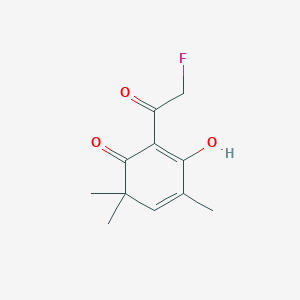
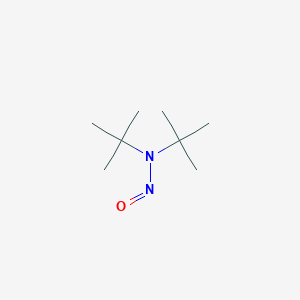
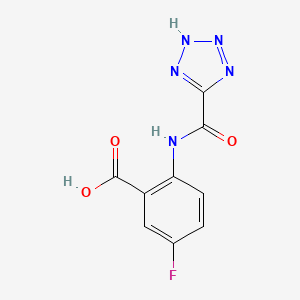
![(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B13421971.png)
